

# Application Note: Laboratory-Scale Synthesis of 4-Methoxy-3-nitrobenzonitrile

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## Compound of Interest

Compound Name: 4-Methoxy-3-nitrobenzonitrile

Cat. No.: B1305115

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This application note provides a detailed protocol for the laboratory-scale synthesis of **4-Methoxy-3-nitrobenzonitrile**, a valuable building block in medicinal chemistry and materials science. The described method involves the electrophilic nitration of the commercially available starting material, 4-methoxybenzonitrile.

## Introduction

**4-Methoxy-3-nitrobenzonitrile** is a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. The presence of the methoxy, nitro, and cyano groups on the aromatic ring provides multiple points for further chemical modification, making it a versatile precursor for the development of novel molecules. This protocol outlines a straightforward and scalable laboratory procedure for its preparation.

## Synthesis Overview

The synthesis of **4-Methoxy-3-nitrobenzonitrile** is achieved through the direct nitration of 4-methoxybenzonitrile using a classic nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. The reaction is conducted at a reduced temperature to control the exothermic nature of the nitration and to favor the formation of the desired 3-nitro isomer.

Reaction Scheme:

## Data Presentation

The following tables summarize the key quantitative data for this synthesis protocol.

Table 1: Reactant Specifications and Quantities

Reactant	Chemical Formula	Molecular Weight ( g/mol )	Molar Equivalents	Quantity
4-Methoxybenzonitrile	C <sub>8</sub> H <sub>7</sub> NO	133.15	1.0	10.0 g (75.1 mmol)
Concentrated Nitric Acid (70%)	HNO <sub>3</sub>	63.01	1.1	5.8 mL (82.6 mmol)
Concentrated Sulfuric Acid (98%)	H <sub>2</sub> SO <sub>4</sub>	98.08	-	40 mL

Table 2: Reaction and Product Data

Parameter	Value
Reaction Temperature	0 - 5 °C
Reaction Time	1 - 2 hours
Typical Yield	80 - 90%
Product Appearance	Pale yellow to light brown solid
Melting Point	118 - 121 °C

## Experimental Protocol

Materials and Equipment:

- 4-Methoxybenzonitrile

- Concentrated Nitric Acid (70%)
- Concentrated Sulfuric Acid (98%)
- Crushed Ice
- Deionized Water
- Ethanol (for recrystallization)
- Round-bottom flask (250 mL)
- Dropping funnel
- Magnetic stirrer and stir bar
- Ice-salt bath
- Büchner funnel and flask
- Standard laboratory glassware
- Personal Protective Equipment (safety goggles, lab coat, gloves)

#### Procedure:

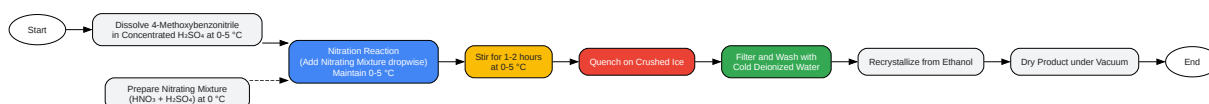
- Reaction Setup:
  - In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 40 mL of concentrated sulfuric acid.
  - Cool the flask in an ice-salt bath to 0 °C with continuous stirring.
  - Slowly add 10.0 g (75.1 mmol) of 4-methoxybenzonitrile to the cold sulfuric acid. Stir until the solid is completely dissolved, maintaining the temperature at 0-5 °C.
- Preparation of the Nitrating Mixture:

- In a separate beaker or small flask, carefully add 5.8 mL (82.6 mmol) of concentrated nitric acid.
- Cool the nitric acid in an ice bath.
- Caution: This mixing process is highly exothermic. Slowly and cautiously add 10 mL of concentrated sulfuric acid to the nitric acid while keeping the mixture in the ice bath. Swirl the mixture gently to ensure it is homogenous.
- Nitration Reaction:
  - Transfer the prepared nitrating mixture to a dropping funnel.
  - While vigorously stirring the solution of 4-methoxybenzonitrile in sulfuric acid, add the chilled nitrating mixture dropwise over a period of 30-45 minutes.
  - Crucially, maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition.
  - After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours.
- Work-up and Isolation:
  - In a large beaker (1 L), place approximately 400 g of crushed ice.
  - Carefully and slowly pour the reaction mixture onto the crushed ice with constant stirring. A precipitate will form.
  - Allow the ice to melt completely.
  - Collect the solid product by vacuum filtration using a Büchner funnel.
  - Wash the crude product thoroughly with several portions of cold deionized water until the washings are neutral (test with pH paper).
- Purification:

- The crude product can be purified by recrystallization from ethanol.
- Transfer the solid to a beaker and add a minimal amount of hot ethanol to dissolve it.
- Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

## Mandatory Visualizations

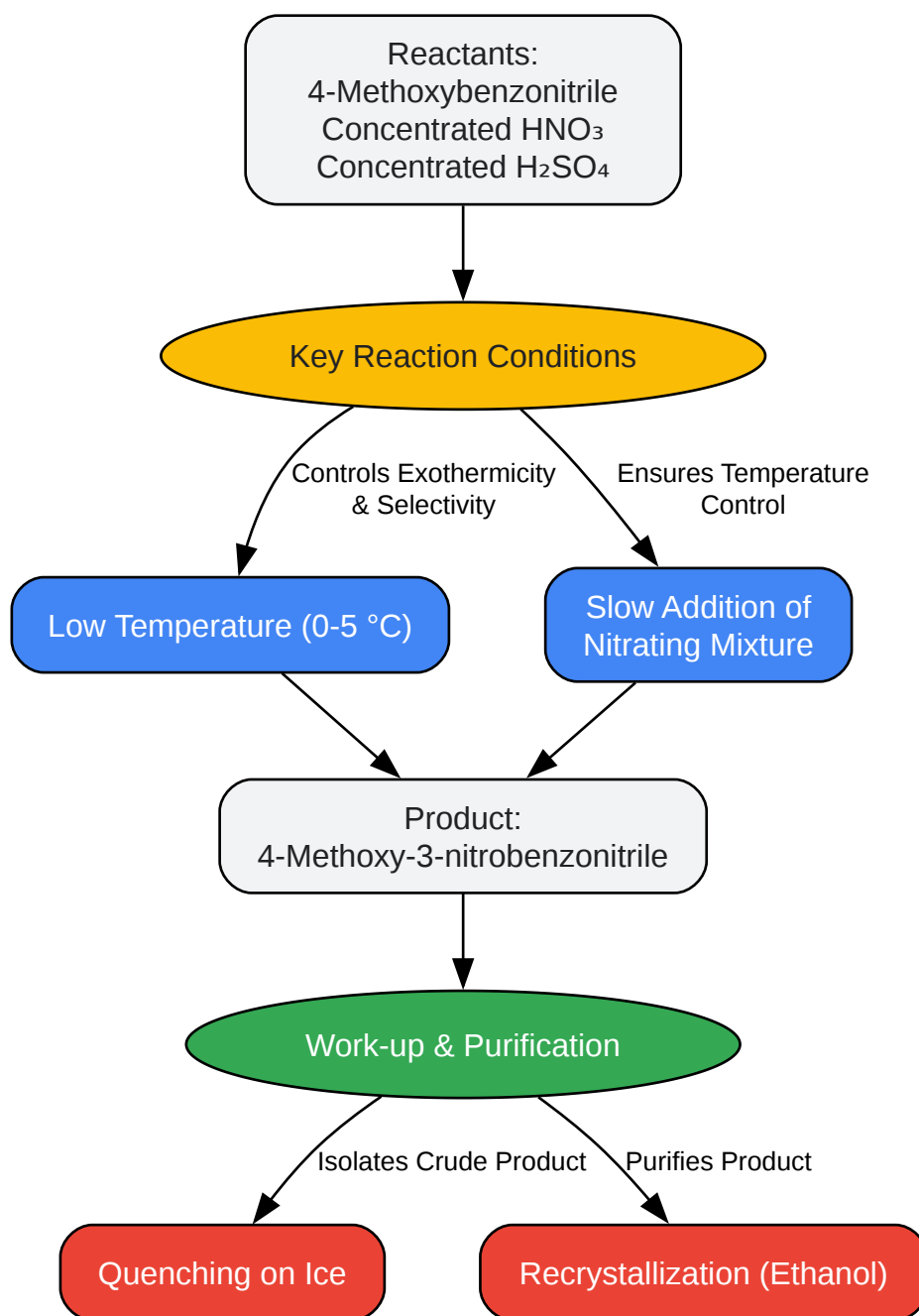
### Experimental Workflow



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Caption: Experimental workflow for the synthesis of **4-Methoxy-3-nitrobenzonitrile**.

## Logical Relationships in Nitration



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Caption: Key logical relationships in the nitration of 4-methoxybenzonitrile.

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